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Compound of Interest

Compound Name: Pentafluoro-(iodomethyl)benzene
CAS No.: 111196-50-0
Cat. No.: B052530

Get Quote

Executive Summary & Compound Profile

Pentafluoro(iodomethyl)benzene (also known as 2,3,4,5,6-Pentafluorobenzyl iodide) is a highly
specialized fluorinated building block. It is primarily utilized in proteomics for the selective
alkylation of cysteine residues (due to the lability of the C-I bond and the lipophilicity of the
perfluorinated ring) and in drug discovery as a precursor for introducing the metabolically stable
pentafluorophenyl motif.

Physicochemical Specifications
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Property

Data

CAS Registry Number

16083-90-0

IUPAC Name

1-(lodomethyl)-2,3,4,5,6-pentafluorobenzene

Molecular Formula

Molecular Weight

307.99 g/mol

Physical State

Low-melting solid or colorless liquid (dependent

on purity/temp)

Boiling Point

~84-85 °C at 15 mmHg (extrapolated)

Solubility

Soluble in

, Acetone, THF, DCM; Insoluble in water

Reactivity Class

Alkylating agent (Lachrymator), Electrophile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is dominated by the electron-withdrawing nature of the

pentafluorophenyl ring (

) and the "heavy atom effect" of the iodine substituent.

H NMR (Proton)

The spectrum is deceptively simple, typically showing a single resonance for the methylene

group. However, fine coupling to the ortho-fluorine atoms may be observed.
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F NMR (Fluorine)
The

F spectrum exhibits the characteristic pattern of a monosubstituted pentafluorobenzene ring.
The signals appear as complex multiplets due to

coupling (
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C NMR (Carbon)

The carbon spectrum is distinct due to the iodine-substituted carbon appearing significantly
upfield (shielded) and the aromatic carbons showing large C-F coupling.
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Mass Spectrometry (MS) Profile

The mass spectrum is characterized by the lability of the C-I bond. The molecular ion is often
weak, with the base peak corresponding to the stable pentafluorobenzyl cation.

Fragmentation Pathway[7]

e Molecular lon (
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Figure 1: Electron Impact (El) fragmentation pathway showing the dominant loss of iodine to
form the stable pentafluorobenzyl cation.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the C-F stretching vibrations, which are extremely strong and
broad.
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Experimental Protocol: Synthesis & Purification

The most reliable route to high-purity pentafluorobenzyl iodide is the Finkelstein Reaction,

converting the commercially available bromide to the iodide.

Workflow Diagram
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Precursor: Reagents:
Pentafluorobenzyl Bromide Nal (1.5 eq)
(CAS 1765-40-8) Solvent: Acetone (Dry)
Reaction:

Reflux, 2-4 Hours
(Precipitation of NaBr)

onversion >98%

Workup:
1. Filter off NaBr solid
2. Conc. filtrate
3. Dissolve in Et20, Wash w/ Na2S203

ac. Distillation or Recryst.

Target:

Pentafluorobenzyl lodide
(>95% Purity)

Click to download full resolution via product page

Figure 2: Finkelstein synthesis workflow for converting pentafluorobenzyl bromide to the iodide.

Step-by-Step Methodology

+ Reagent Prep: Dissolve Pentafluorobenzyl bromide (1.0 eq) in anhydrous Acetone (0.5 M

concentration).
¢ Addition: Add Sodium lodide (Nal, 1.5 eq). The solution will turn yellow/orange immediately.
¢ Reaction: Reflux for 2—4 hours. A white precipitate of Sodium Bromide (NaBr) will form.

e Quench: Cool to room temperature. Filter off the NaBr solid.
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o Extraction: Concentrate the filtrate. Redissolve the residue in Diethyl Ether or DCM.
e Wash: Wash with 10% aqueous Sodium Thiosulfate (

) to remove excess iodine (decolorizes the organic layer), followed by brine.
e |solation: Dry over

, filter, and concentrate in vacuo. Store in the dark (light sensitive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. organic mass spectrometry analysis m/z values for ions database data table formula
structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine
containing organic compounds [docbrown.info]

o 2.2,3,4,5,6-Pentafluorobenzyl alcohol [webbook.nist.gov]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of
Pentafluoro(iodomethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://webbook.nist.gov/cgi/inchi?ID=C440608&Mask=200
https://www.benchchem.com/product/b052530?utm_src=pdf-custom-synthesis#bc-rfq
https://www.docbrown.info/page06/spectra/0spectra-mass-mz-ions.htm
https://www.docbrown.info/page06/spectra/0spectra-mass-mz-ions.htm
https://www.docbrown.info/page06/spectra/0spectra-mass-mz-ions.htm
https://webbook.nist.gov/cgi/inchi?ID=C440608&Mask=200
https://www.benchchem.com/product/b052530/docs#technical-guide-spectroscopic-profiling-of-pentafluoro-iodomethyl-benzene
https://www.benchchem.com/product/b052530/docs#technical-guide-spectroscopic-profiling-of-pentafluoro-iodomethyl-benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b052530/docs#technical-guide-spectroscopic-profiling-
of-pentafluoro-iodomethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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